Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains both thiazole and oxazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of these rings in a single molecule can potentially enhance its biological properties, making it a compound of interest in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The oxazole ring can be formed by the cyclization of α-haloketones with amides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or oxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate can be compared with other compounds containing thiazole or oxazole rings:
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole are well-known thiazole derivatives with significant biological activities.
Oxazole Derivatives: Oxazole-containing compounds such as oxacillin and cloxacillin are used as antibiotics.
The uniqueness of this compound lies in the combination of both thiazole and oxazole rings, which can potentially enhance its biological properties compared to compounds with only one of these rings.
Properties
IUPAC Name |
ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-9(15-5-11-8)7-4-16-6(2)12-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPPROWTPOQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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